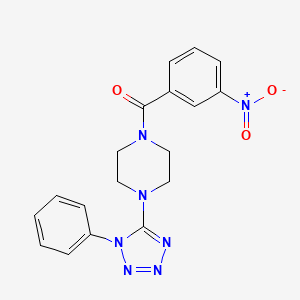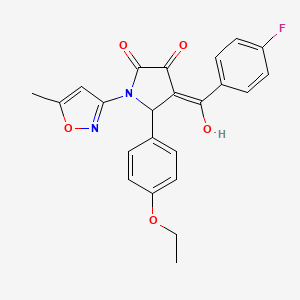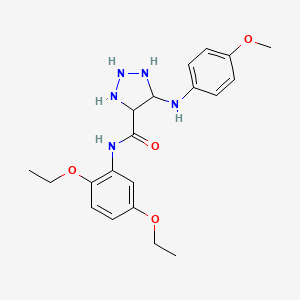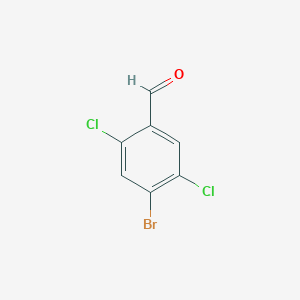![molecular formula C12H9NO2 B2932089 2-(Benzo[D][1,3]dioxol-5-YL)pyridine CAS No. 862743-22-4](/img/structure/B2932089.png)
2-(Benzo[D][1,3]dioxol-5-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[D][1,3]dioxol-5-YL)pyridine is an organic compound characterized by a pyridine ring substituted with a benzo[d][1,3]dioxole moiety
Mechanism of Action
Target of Action
The primary targets of 2-(Benzo[D][1,3]dioxol-5-YL)pyridine are microtubules and their component protein, tubulin . These targets are crucial in cell division and are often the focus of anticancer agents . Additionally, this compound has been found to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1) , which plays a significant role in plant growth and development .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis . In the context of plant growth, this compound acts as an agonist to the auxin receptor TIR1, enhancing root-related signaling responses .
Biochemical Pathways
The compound’s interaction with tubulin affects the cell cycle , particularly causing cell cycle arrest at the S phase . This disruption of the cell cycle is a common strategy in anticancer treatments. In plants, the compound’s action as an auxin receptor agonist influences the auxin signaling pathway , promoting root growth .
Result of Action
The result of this compound’s action is the induction of apoptosis and cell cycle arrest in cancer cells . This leads to the inhibition of cancer cell proliferation, making it a potential anticancer agent . In plants, it promotes root growth, potentially enhancing crop production .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit potent anti-amylase activity . This suggests that it may interact with enzymes such as alpha-amylase, potentially inhibiting their function .
Cellular Effects
In terms of cellular effects, 2-(Benzo[D][1,3]dioxol-5-YL)pyridine has shown promising results in cancer research. It has been found to induce apoptosis and cause cell cycle arrest in HeLa cell line . This suggests that the compound may influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a stable structure .
Metabolic Pathways
It is known that the compound interacts with enzymes , suggesting that it may be involved in certain metabolic processes.
Subcellular Localization
Given its potential interactions with enzymes and other biomolecules , it may be localized to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[D][1,3]dioxol-5-YL)pyridine typically involves the coupling of a benzo[d][1,3]dioxole derivative with a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of benzo[d][1,3]dioxole with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[D][1,3]dioxol-5-YL)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the benzo[d][1,3]dioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or benzo[d][1,3]dioxole rings .
Scientific Research Applications
2-(Benzo[D][1,3]dioxol-5-YL)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[D][1,3]dioxol-5-yl)-1-methylquinolin-4(1H)-one: Similar in structure but with a quinoline ring instead of pyridine.
1-(Benzo[D][1,3]dioxol-5-yl)piperidine: Contains a piperidine ring instead of pyridine.
5-(Benzo[D][1,3]dioxol-5-yl)-2,4-pentadienoylpyrrolidine: Features a pyrrolidine ring and a pentadienoyl group.
Uniqueness
2-(Benzo[D][1,3]dioxol-5-YL)pyridine is unique due to its combination of the benzo[d][1,3]dioxole and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-6-13-10(3-1)9-4-5-11-12(7-9)15-8-14-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBNCKRZDRGBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932006.png)


![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2932011.png)
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2932013.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)

![8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2932019.png)
![3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea](/img/structure/B2932020.png)
![8-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}quinoline](/img/structure/B2932022.png)

![1-(3-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2932025.png)
![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)
